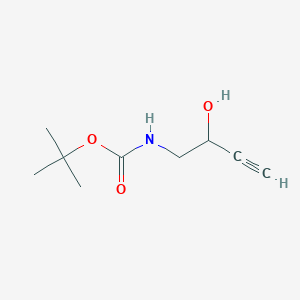

tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate: is an organic compound with the molecular formula C9H15NO3 . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxy group, and an alkyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate typically involves multiple steps. One common method starts with the esterification of L-serine, followed by Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . The overall yield of this synthesis route is approximately 41%.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.

Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its cytotoxic activity against certain human carcinoma cell lines.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate: An intermediate of the natural product jaspine B, known for its cytotoxic activity.

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another carbamate derivative with distinct structural features.

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: A compound with a different functional group arrangement.

Uniqueness: tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate is unique due to its combination of a tert-butyl group, a hydroxy group, and an alkyne group. This combination imparts specific reactivity and potential biological activity, distinguishing it from other carbamate derivatives.

Biological Activity

Tert-butyl (2-hydroxybut-3-yn-1-yl)carbamate, a compound with significant biological implications, is primarily recognized for its role as an inhibitor of acetyl-CoA carboxylase (ACC). This enzyme is crucial in fatty acid metabolism, making the compound a potential candidate for therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. This article delves into the biological activity, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : Approximately 185.22 g/mol

- CAS Number : 1956335-25-0

The compound features a tert-butyl group and a hydroxybutynyl moiety, contributing to its unique properties and reactivity. Its chirality allows for two enantiomers, which can influence its biological interactions and efficacy.

This compound primarily exerts its biological effects through the inhibition of acetyl-CoA carboxylase (ACC), particularly ACC2. This inhibition leads to:

- Increased Fatty Acid Oxidation : By reducing the levels of malonyl-CoA, a product of ACC activity, the compound promotes fatty acid oxidation in mitochondria.

- Reduced Lipid Accumulation : The decrease in malonyl-CoA levels results in lower lipid storage within cells, which is beneficial for improving insulin sensitivity.

These mechanisms suggest that the compound could play a role in managing metabolic disorders characterized by dysregulated fat metabolism.

Biological Activity and Applications

Research indicates that this compound has several notable biological activities:

- Metabolic Regulation : Studies have shown that this compound can enhance mitochondrial fatty acid oxidation and reduce intramyocellular lipid deposition. This effect is particularly relevant for conditions such as obesity and insulin resistance.

- Gastrointestinal Absorption : The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, indicating potential central nervous system effects.

- Cytotoxic Activity : It serves as an intermediate in the synthesis of Jaspine B, which has demonstrated cytotoxic activity against various human carcinoma cell lines. This suggests potential applications in cancer research.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Inhibition of ACC Activity

In vitro experiments demonstrated that this compound significantly inhibited ACC activity. The results indicated a marked increase in fatty acid oxidation rates in treated cells compared to controls, highlighting its potential as a therapeutic agent for metabolic disorders.

Study 2: Effects on Insulin Sensitivity

Another study investigated the effects of this compound on insulin sensitivity in animal models. The results showed improved glucose tolerance and enhanced insulin sensitivity following administration of this compound, correlating with reduced lipid accumulation.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| (S)-Tert-butyl but-3-yne-2-ylcarbamate | 118080-79-8 | 0.86 | Inhibitor of ACC |

| tert-butyl but-3-yne-1-ycarbamate | 149990-27-2 | 0.88 | Modulates lipid metabolism |

| tert-butyl hex-5-yne-1-ycarbamate | 151978-58-4 | 0.88 | Potential anti-inflammatory properties |

This table illustrates that while these compounds share structural similarities, tert-butyl (2-hydroxybut-3-yn-1-ylicarbamate) stands out due to its specific inhibitory action on ACC, underscoring its unique role in metabolic regulation.

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

tert-butyl N-(2-hydroxybut-3-ynyl)carbamate |

InChI |

InChI=1S/C9H15NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12) |

InChI Key |

FGJPUKFCHBYWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C#C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.